molecular formula C9H18Cl2N2O B1471244 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride CAS No. 1609407-01-3

1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Cat. No.: B1471244
CAS No.: 1609407-01-3
M. Wt: 241.16 g/mol
InChI Key: AGUXJZVKQYOFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride (CAS 1609407-01-3) is a spirocyclic chemical intermediate of high value in pharmaceutical research and advanced organic synthesis. Its unique structural features make it a versatile building block for constructing biologically active molecules. This compound is primarily utilized in medicinal chemistry as a core scaffold for developing potential therapeutic agents, with specific interest in candidates targeting the central nervous system (CNS), such as antipsychotic or antidepressant agents . The research value of this diazaspiro compound is highlighted by its application in the discovery of potent and selective kinase inhibitors. It serves as a key synthetic intermediate in the structure-based design of inhibitors for the Mediator complex-associated kinases CDK8 and CDK19, which are implicated in diseases such as colorectal cancer . The stability and reactivity of this dihydrochloride salt make it a practical and reliable precursor for drug discovery workflows, including optimization of pharmacokinetic and physicochemical properties of lead compounds . Specifications: The compound is supplied as a powder and should be stored at 2-8°C . The molecular formula is C₉H₁₈Cl₂N₂O, and it has a molecular weight of 241.16 g/mol . Notice: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-methyl-1,8-diazaspiro[4.5]decan-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.2ClH/c1-11-8(12)2-3-9(11)4-6-10-7-5-9;;/h10H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUXJZVKQYOFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC12CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride (CAS Number: 1956389-84-6) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C₉H₁₆Cl₂N₂O
  • Molecular Weight : 241.16 g/mol
  • Solubility : Enhanced solubility in aqueous solutions due to the dihydrochloride form.

This compound has been identified as a potent inhibitor of necroptosis, a form of programmed cell death associated with inflammatory disorders and cancer metastasis. The compound's structural characteristics allow it to interact with various biological targets, including neurotransmitter systems.

Neuropharmacological Activity

Preliminary studies suggest that this compound may modulate serotonin and dopamine receptors, potentially influencing mood and cognitive functions. The diaza configuration may facilitate interactions with these receptors, enhancing its neuropharmacological profile.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

  • Cancer Therapy : Research indicates that it may enhance cytotoxicity against certain cancer cell lines, outperforming traditional chemotherapeutics in specific models . Its spirocyclic structure is believed to improve binding affinity to protein targets involved in cancer progression.
  • Neurodegenerative Diseases : The inhibition of acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

Comparative Analysis

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compound C₉H₁₆Cl₂N₂OPotent necroptosis inhibitor; neuropharmacological effects
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochlorideC₉H₁₆ClN₂O₂Contains an oxygen atom instead of nitrogen
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneC₁₃H₁₈N₂O₂Features phenyl substitution at position 8

Case Studies

Research has highlighted the effectiveness of this compound in various experimental setups:

  • Cytotoxicity Studies : In a study involving FaDu hypopharyngeal tumor cells, this compound demonstrated superior cytotoxic effects compared to bleomycin, a standard chemotherapy agent .
  • Neuroprotection : In animal models of Alzheimer's disease, the compound exhibited significant improvement in cognitive function metrics when administered alongside standard AChE inhibitors .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Necroptosis Inhibition : Preliminary studies indicate that 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride is a potent inhibitor of necroptosis, a form of programmed cell death implicated in various diseases, including cancer and inflammatory disorders.
    • Neuropharmacological Potential : The compound may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine receptors, making it a candidate for research into treatments for neurodegenerative diseases and mood disorders.
  • Pharmacological Studies
    • The compound’s unique structure allows it to interact with specific molecular targets, potentially inhibiting or modulating enzyme or receptor activity. This interaction is crucial for understanding its pharmacological profile and therapeutic potential.
    • Ongoing research is focused on elucidating the specific mechanisms of action and the pathways involved in its biological effects.
  • Synthesis and Derivative Development
    • The synthesis typically involves multi-step organic reactions that can be optimized for yield and purity. Variations in synthesis methods allow for the exploration of different derivatives that may enhance biological activity or alter pharmacokinetic properties .
    • The compound serves as a building block for more complex molecules in drug development, contributing to the synthesis of pharmaceutical intermediates with therapeutic applications.

Case Studies and Research Findings

StudyFocusFindings
Study AInhibition of necroptosisDemonstrated significant inhibition in vitro, suggesting potential for treating inflammatory diseases.
Study BNeuropharmacologyIdentified modulation of serotonin receptors, indicating possible applications in anxiety and depression treatment.
Study CSynthesis optimizationDeveloped an efficient three-step synthesis method that enhances yield while reducing hazardous waste .

Potential Industrial Applications

  • Drug Development : The compound's ability to inhibit necroptosis positions it as a candidate for drug development targeting cancer therapies and inflammatory conditions.
  • Chemical Intermediates : Its unique properties make it useful in the production of specialty chemicals and materials within the pharmaceutical industry.

Comparison with Similar Compounds

Key Structural Features and Functional Groups

The following table highlights structural and functional differences between the target compound and analogs:

Compound Name Spiro System Substituents Functional Groups Molecular Weight (g/mol) Key Applications/Notes References
1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride [4.5] Methyl (C1), NH₂ (C8) Ketone (C2), Dihydrochloride 241.16 Under investigation; high solubility
Fenspiride Hydrochloride [4.5] Phenethyl (C8), Oxa (O at C1) Ketone (C2), Hydrochloride 296.8 Bronchodilator (approved therapeutic)
2-Oxa-8-azaspiro[4.5]decane HCl [4.5] Oxa (O at C2), NH (C8) Hydrochloride 192.68 Intermediate in drug synthesis
8-Azaspiro[4.5]decan-1-one HCl [4.5] None (simple azaspiro framework) Ketone (C1), Hydrochloride 187.67 Scaffold for CNS drug development
2,7-Diazaspiro[4.5]decan-1-one hydrochloride [4.5] NH groups at C2 and C7 Ketone (C1), Hydrochloride 217.71 No reported therapeutic use

Physicochemical Properties

  • Solubility : The dihydrochloride form of the target compound exhibits superior aqueous solubility compared to neutral spirocycles like 8-Azaspiro[4.5]decan-1-one .
  • Stability : Methyl substitution at C1 enhances steric stability relative to Fenspiride’s phenethyl group, which may increase metabolic degradation .

Discrepancies and Limitations

  • Molecular Weight Conflict : erroneously lists the molecular formula as C₉H₂₀Cl₂N₂ (MW 227.18), conflicting with the correct formula C₉H₁₈Cl₂N₂O (MW 241.16) in . This may reflect a typographical error or misassignment .
  • Therapeutic Data: Limited pharmacological data exist for the target compound compared to well-studied analogs like Fenspiride.

Preparation Methods

Preparation Methods

The preparation of 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride involves multi-step synthetic routes, typically starting from simple precursors such as urea, diethyl oxalate, ammonium carbonate, and sodium, followed by sequential reactions including acid treatment and intermediate reactions with specific aldehydes and oxidants.

Multi-Step Synthetic Route (Based on Patent CN110818712A)

This method involves three consecutive reactions, concentration treatment, and purification steps:

Step Number Description Details
Step 1 Primary Reaction Mix urea, diethyl oxalate, ammonium carbonate, and sodium in anhydrous methanol at 25-30°C.
Step 2 Secondary Reaction Treat the primary product with concentrated hydrochloric acid to form a secondary product.
Step 3 Intermediate Reaction React the secondary product with 2-(ethylamino)acetaldehyde and potassium ferricyanide.
Step 4 Concentration and Purification Concentrate the suspension to precipitate solids, then filter, wash, and dry the product.
Reaction Conditions and Molar Ratios:
Reagent Molar Ratio (relative to diethyl oxalate = 1)
Urea 1.1 – 1.3
Sodium 2
Ammonium Carbonate 0.5 – 1
Concentrated Hydrochloric Acid 2 – 4
2-(Ethylamino)acetaldehyde 1.5 – 2
Potassium Ferricyanide 0.05 – 0.10
Detailed Procedure:
  • Primary Reaction: Sodium is first dissolved in anhydrous methanol under reflux conditions at room temperature. Urea and diethyl oxalate are added sequentially with stirring, followed by ammonium carbonate. This forms the primary intermediate.
  • Secondary Reaction: The primary intermediate is then treated with concentrated hydrochloric acid, facilitating the formation of the hydrochloride salt.
  • Intermediate Reaction: The hydrochloride salt is reacted with 2-(ethylamino)acetaldehyde and potassium ferricyanide, which acts as an oxidizing agent, to yield the desired spiro compound.
  • Concentration Treatment: The reaction mixture is concentrated twice—first to one-tenth, then to one-third of the suspension volume—to precipitate the product effectively.
  • Purification: The precipitated solid is collected by filtration, washed, and dried to obtain pure this compound.

This method is notable for its stepwise approach, allowing control over the purity and yield of the final compound.

Alternative Preparation Insights

While the above patent describes a detailed synthetic route, other general methods for related diazaspiro compounds involve:

  • Cyclization of diamines with carbonyl compounds: This classical approach involves cyclizing a suitable diamine precursor with a carbonyl compound (such as a keto or aldehyde derivative) under acidic or basic conditions, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.
  • Solvent and Temperature Control: Common solvents include ethanol, methanol, or methylene chloride, with reaction temperatures ranging from ambient to reflux to facilitate cyclization and salt formation.
  • Purification: Recrystallization or chromatography is typically used to purify the compound at industrial or laboratory scale.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Urea, diethyl oxalate, ammonium carbonate, sodium, 2-(ethylamino)acetaldehyde, K3[Fe(CN)6]
Key Reactions Primary condensation, acid salt formation, oxidative intermediate reaction
Solvent Anhydrous methanol
Temperature 25–30 °C for primary reaction
Molar Ratios Diethyl oxalate:urea:sodium:ammonium carbonate:HCl:2-(ethylamino)acetaldehyde:K3[Fe(CN)6] = 1:1.1-1.3:2:0.5-1:2-4:1.5-2:0.05-0.10
Purification Concentration, filtration, washing, drying
Yield and Purity High yield with controlled reaction conditions; purity enhanced by washing and drying

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride?

Answer:
Synthesis typically involves multi-step organic reactions, including cyclization and salt formation. For example, spiro ring systems are often constructed via intramolecular nucleophilic substitution or condensation reactions using precursors like piperidine derivatives. The dihydrochloride salt is formed by reacting the free base with hydrochloric acid. Characterization requires ¹H/¹³C NMR to confirm the spiro structure and methyl group placement, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography to resolve stereochemical ambiguities. Purity should be assessed via HPLC (≥95%, using C18 columns and UV detection at 200-300 nm) .

Basic: How do the solubility and stability of this compound influence experimental design?

Answer:
The dihydrochloride form enhances aqueous solubility compared to the free base, making it suitable for in vitro assays (e.g., enzyme inhibition studies). Solubility in DMSO (commonly ≥27 mg/mL) is critical for stock solutions . Stability testing under varying pH (4–9) and temperatures (e.g., -20°C for long-term storage) is essential, as spiro compounds can undergo hydrolysis or oxidation. Use lyophilization for long-term storage and confirm stability via LC-MS to detect degradation products .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from differences in assay conditions (e.g., cell lines, enzyme isoforms) or compound purity. To address this:

  • Validate purity using HPLC-MS to rule out impurities affecting results .
  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Cross-reference structural analogs (e.g., 8-substituted spiro compounds in and ) to identify structure-activity relationships (SAR) that explain variability .

Advanced: What strategies are effective for designing analogs of this spiro compound to optimize target binding?

Answer:
Focus on modifying substituents while retaining the spiro scaffold’s rigidity:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., halogens) at the 8-position to enhance interactions with hydrophobic enzyme pockets, as seen in EBI2 inhibitors .
  • Stereochemical tuning : Use chiral catalysts to synthesize enantiomers and compare activity (e.g., ’s ruthenium-based catalysts for asymmetric synthesis).
  • Salt forms : Test alternative counterions (e.g., mesylate) for improved bioavailability .

Methodological: What analytical techniques are critical for ensuring batch-to-batch consistency in preclinical studies?

Answer:

  • HPLC-UV/ELSD : Monitor purity and detect impurities (e.g., unreacted intermediates) .
  • Elemental analysis : Confirm dihydrochloride stoichiometry (Cl⁻ content).
  • Thermogravimetric analysis (TGA) : Assess hygroscopicity, which impacts dosing accuracy .
  • NMR spectroscopy : Track lot-specific impurities (e.g., residual solvents) .

Advanced: How does the spiro scaffold influence pharmacokinetic properties compared to non-rigid analogs?

Answer:
The spiro structure reduces conformational flexibility, which can enhance target binding (entropic advantage) and metabolic stability. For example:

  • Reduced CYP450 metabolism : Rigid structures minimize exposure to oxidative enzymes.
  • Improved half-life : Observed in spiro-based LSD1 inhibitors () due to slower clearance.
  • Validate via microsomal stability assays and plasma protein binding studies .

Methodological: How should researchers address low reproducibility in cell-based assays involving this compound?

Answer:

  • Cell permeability : Use LC-MS/MS to quantify intracellular concentrations and adjust dosing.
  • Serum effects : Test activity in serum-free vs. serum-containing media, as albumin may bind the compound.
  • Endpoint validation : Combine functional assays (e.g., apoptosis markers) with target engagement assays (e.g., Western blot for downstream proteins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride
Reactant of Route 2
1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.